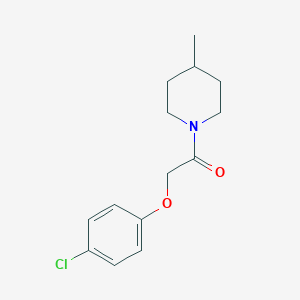

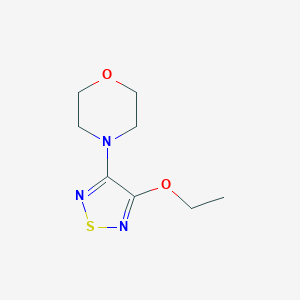

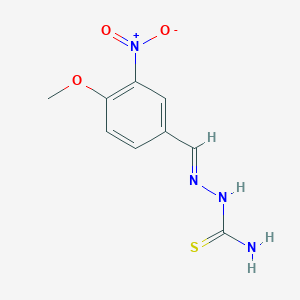

![molecular formula C18H25N3S B255842 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, also known as TASP0433864, is a small molecule that has been developed as a potential therapeutic agent for various neurological disorders. The compound was first synthesized in 2008 by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. Since then, it has been the subject of several scientific studies that have investigated its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Mecanismo De Acción

The exact mechanism of action of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood, but it is believed to act as a selective antagonist of the metabotropic glutamate receptor 7 (mGlu7). This receptor is involved in the regulation of synaptic transmission and plasticity, and its dysfunction has been implicated in various neurological disorders. By blocking the activity of mGlu7, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine may modulate the release of neurotransmitters and improve neuronal function.

Biochemical and Physiological Effects:

In preclinical studies, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to exhibit antipsychotic properties in animal models of schizophrenia, suggesting that it may have potential as a novel therapeutic agent for this disorder. Additionally, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to exhibit neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its selectivity for the mGlu7 receptor, which may reduce the risk of off-target effects and improve its therapeutic potential. However, one limitation of the compound is its relatively low potency, which may limit its efficacy in therapeutic applications. Additionally, further studies are needed to investigate the safety and tolerability of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in humans.

Direcciones Futuras

Several potential future directions for research on 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine include:

1. Investigating the effects of the compound in other neurological disorders, such as Huntington's disease and multiple sclerosis.

2. Developing more potent analogs of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine that may have improved therapeutic potential.

3. Investigating the safety and tolerability of the compound in humans, and conducting clinical trials to evaluate its efficacy in therapeutic applications.

4. Investigating the potential of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a tool compound for studying the role of the mGlu7 receptor in neurological disorders.

5. Investigating the potential of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a therapeutic agent for other conditions, such as chronic pain and addiction.

Conclusion:

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a small molecule that has shown promise as a potential therapeutic agent for various neurological disorders. Its selectivity for the mGlu7 receptor and its neuroprotective and cognitive-enhancing effects make it a promising candidate for further research and development. However, further studies are needed to investigate its safety and efficacy in humans, and to develop more potent analogs that may have improved therapeutic potential.

Métodos De Síntesis

The synthesis of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves several steps, including the reaction of 4-methylpiperidine with 3-bromobenzothiophene, followed by the addition of ethylamine and the cyclization of the resulting intermediate with guanidine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, the compound has been shown to exhibit neuroprotective and cognitive-enhancing effects, as well as antipsychotic properties. These findings suggest that 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine may have potential as a novel therapeutic agent for these disorders.

Propiedades

Nombre del producto |

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |

|---|---|

Fórmula molecular |

C18H25N3S |

Peso molecular |

315.5 g/mol |

Nombre IUPAC |

7-ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C18H25N3S/c1-3-13-4-5-14-15(10-13)22-18-16(14)17(19-11-20-18)21-8-6-12(2)7-9-21/h11-13H,3-10H2,1-2H3 |

Clave InChI |

MKEYDNJPUKCPJA-UHFFFAOYSA-N |

SMILES |

CCC1CCC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)C |

SMILES canónico |

CCC1CCC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

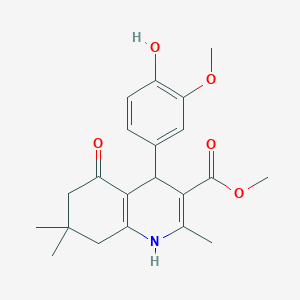

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide](/img/structure/B255760.png)

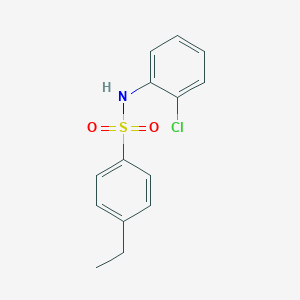

![3-((2-fluorobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B255767.png)

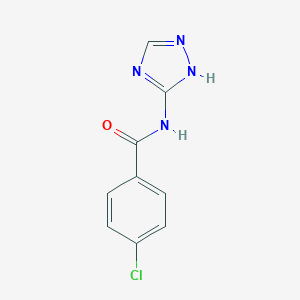

![1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B255770.png)

![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B255783.png)

![2-[(cyanomethyl)thio]-N-phenylacetamide](/img/structure/B255796.png)